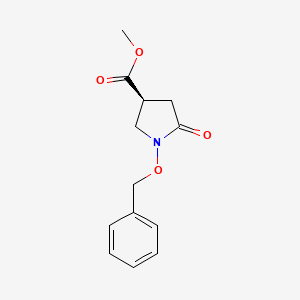
2-Chloro-4-fluoro-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-fluoro-3-methylphenol is an organic compound with the molecular formula C7H6ClFO. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by chlorine, fluorine, and methyl groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-4-fluoro-3-methylphenol can be synthesized through several methods. One common approach involves the chlorination and fluorination of 3-methylphenol. The process typically includes:
Chlorination: Reacting 3-methylphenol with a chlorinating agent such as thionyl chloride (SOCl2) in the presence of a catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the hazardous nature of the reagents involved .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-fluoro-3-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups using nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of phenol derivatives with different substituents.
Oxidation: Formation of 2-chloro-4-fluoro-3-methylbenzoic acid or aldehydes.
Reduction: Formation of 2-chloro-4-fluoro-3-methylcyclohexanol.
Applications De Recherche Scientifique
2-Chloro-4-fluoro-3-methylphenol is utilized in various scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in pharmaceutical formulations.
Industry: Employed in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-fluoro-3-methylphenol involves its interaction with biological molecules. It can act as an antimicrobial agent by disrupting the cell membrane of bacteria, leading to cell lysis. The compound may also inhibit specific enzymes involved in bacterial metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-methylphenol: Similar structure but lacks the fluorine atom.
4-Fluoro-2-methylphenol: Similar structure but lacks the chlorine atom.
4-Chloro-3-methylphenol: Similar structure but lacks the fluorine atom.
Uniqueness
2-Chloro-4-fluoro-3-methylphenol is unique due to the presence of both chlorine and fluorine atoms, which can enhance its reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C7H6ClFO |
|---|---|
Poids moléculaire |
160.57 g/mol |
Nom IUPAC |
2-chloro-4-fluoro-3-methylphenol |
InChI |
InChI=1S/C7H6ClFO/c1-4-5(9)2-3-6(10)7(4)8/h2-3,10H,1H3 |
Clé InChI |
GDJSBAMEKQWDAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1Cl)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




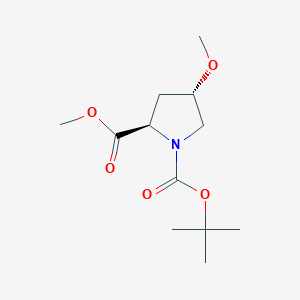

![8-Tert-butyl 2-methyl 4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B14030045.png)

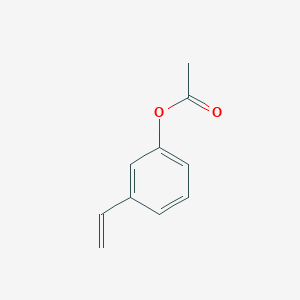
![tert-Butyl (3S)-3-({[3-[(aminocarbonyl)amino]-5-(3-fluorophenyl)-2-thienyl]-carbonyl}amino)piperidine-1-carboxylate](/img/structure/B14030068.png)
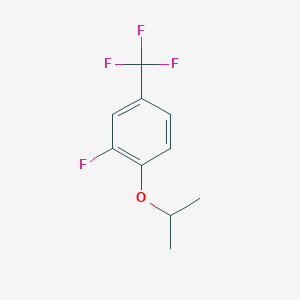
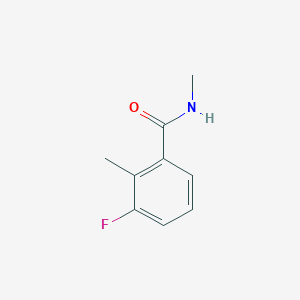
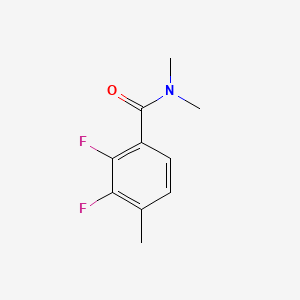
![methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B14030099.png)
